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molecular formula C15H28O2 B8591479 2-(3-Hydroxypropyl)cyclododecanone CAS No. 32539-82-5

2-(3-Hydroxypropyl)cyclododecanone

Cat. No. B8591479
M. Wt: 240.38 g/mol
InChI Key: WPUUQDHXECKYPM-UHFFFAOYSA-N
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Patent
US06222076B1

Procedure details

From a double-walled vessel made of glass, whose temperature is thermostatically controlled at 100° C. and which is fitted with a magnetic stirrer and serves as the storage container for the cyclododecanone, 400 g/h are pumped to a mixing column which is kept at a temperature of 100° C. 21.4 g/h of a mixture of allyl alcohol (12.2 g/h) and di-tert-butyl peroxide (9.2 g/h) are continuously metered into the feedline of the mixing column.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:14]([OH:17])[CH:15]=[CH2:16].C(OOC(C)(C)C)(C)(C)C>>[OH:17][CH2:14][CH2:15][CH2:16][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:1]1=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCCCCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
From a double-walled vessel made of glass, whose temperature
CUSTOM
Type
CUSTOM
Details
is thermostatically controlled at 100° C.
CUSTOM
Type
CUSTOM
Details
which is fitted with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
is kept at a temperature of 100° C

Outcomes

Product
Name
Type
Smiles
OCCCC1C(CCCCCCCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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